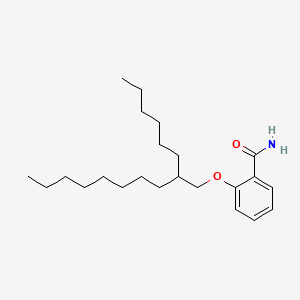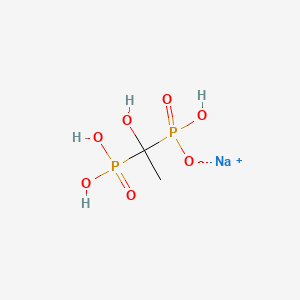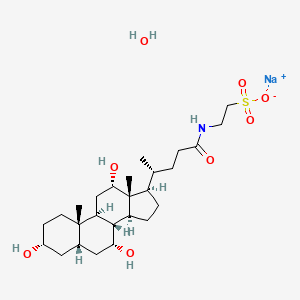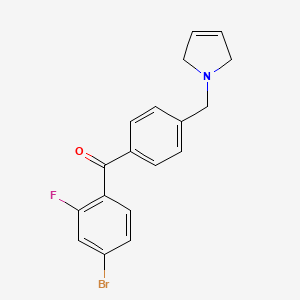
(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromophenols and their derivatives, as discussed in the first paper, involves reactions such as bromination and demethylation. Specifically, the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its bromine derivatives was achieved through these methods . Similarly, the second paper describes the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone by reacting 4-bromophenol with benzoyl chloride . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromophenol and phenyl methanone moieties.
Molecular Structure Analysis
The crystal structure of related compounds has been determined using X-ray diffraction. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was found to be monoclinic with specific cell parameters . Another related compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, also had its structure determined and was found to have a triclinic space group . These findings suggest that the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" could also crystallize in a similar manner, and its structure could be elucidated using similar techniques.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of the specific compound . However, the antioxidant properties of bromophenols synthesized in the first paper were determined by analyzing their radical scavenging activities . This suggests that the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" may also participate in similar radical-based chemical reactions due to the presence of bromophenol units.
Physical and Chemical Properties Analysis
The physical properties such as crystal system, space group, cell parameters, and density were reported for the synthesized compounds in the papers . The chemical properties, particularly the antioxidant activities, were assessed through various assays, indicating that the synthesized bromophenols had effective antioxidant power . These properties are crucial for understanding the behavior of the compound in biological systems and could be relevant for the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" as well.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound plays a crucial role in the synthesis of boric acid ester intermediates, with benzene rings being a key component. These intermediates are obtained through a three-step substitution reaction. Their structures are confirmed using techniques such as FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses are conducted via single crystal X-ray diffraction. Furthermore, the molecular structures are calculated using density functional theory (DFT), which aligns with the X-ray diffraction values. This thorough analysis provides insights into the physicochemical properties of the compounds, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Novel Synthesis Routes
Researchers have developed new synthesis methods for pyrrole derivatives, which are essential in creating biologically active compounds. One study describes an efficient one-pot synthesis procedure for a pyrrole derivative using acetophenone and trimethylacetaldehyde. This method stands out for its economic viability and good yield, demonstrating the compound's role in facilitating the generation of potential therapeutic agents (Kaur & Kumar, 2018).
Antimicrobial Activity
Some derivatives synthesized from this compound have been screened for antimicrobial activity. For instance, a series of derivatives was synthesized by condensing substituted chalcones with isoniazid, showing good antimicrobial activity comparable to standard drugs. These findings suggest that modifications to the core structure of (4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can lead to the development of new antimicrobial agents (Kumar et al., 2012).
Crystal Structure Determination
The determination of crystal structures of derivatives of this compound provides essential insights into their potential applications. For instance, the crystal structure of a related compound was elucidated, revealing a planar structure that forms a new pyrrole ring. Such studies are pivotal in understanding the compound's chemical behavior and its interactions with other molecules, which can be crucial for drug design and material science applications (Qia, 2014).
Safety And Hazards
Safety studies would be important if the compound is intended for use as a drug, or if it will be handled in large quantities. This could involve toxicity studies in cells or animals.
Orientations Futures
Future research might involve further exploration of the compound’s reactivity, its potential uses, or the development of new synthetic routes. If it has biological activity, it could be studied as a potential therapeutic agent.
Please note that this is a general guide, and the specific steps might vary depending on the nature of the compound and the goals of the research. For detailed information, consultation with a chemist or a relevant expert would be necessary.
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZHFHRIJIGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643045 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-52-8 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


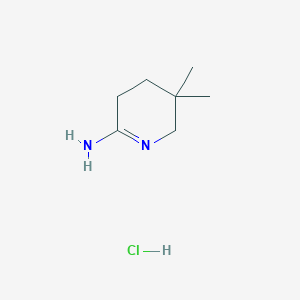

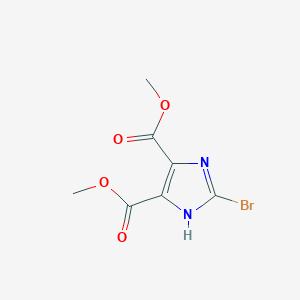
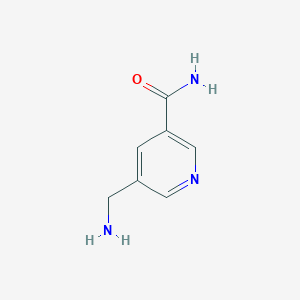
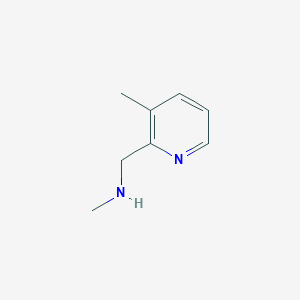
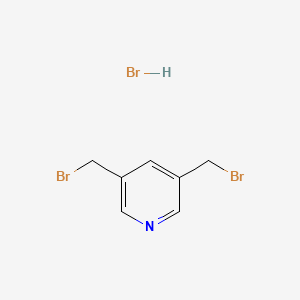
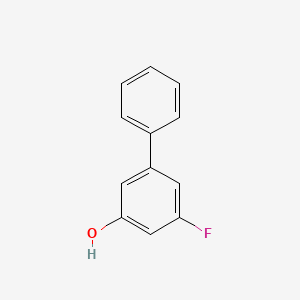

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

